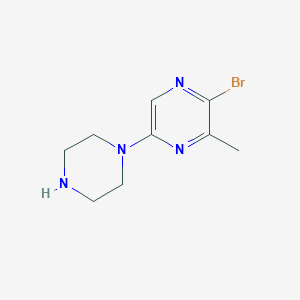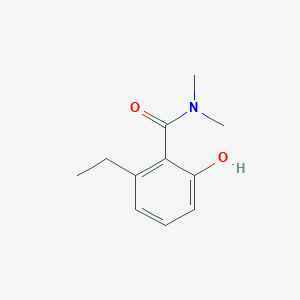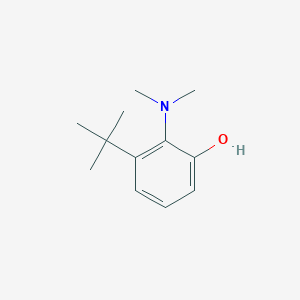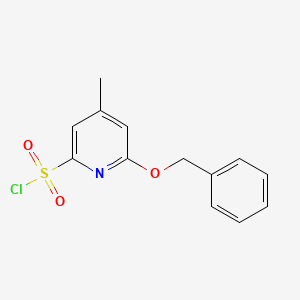
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine, which is then subjected to benzyloxylation to introduce the benzyloxy group.
Benzyloxylation: This step involves the reaction of 4-methylpyridine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The benzyloxylated product is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a benzyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the benzyloxy group.
科学研究应用
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
相似化合物的比较
Similar Compounds
4-Methylpyridine-2-sulfonyl chloride: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
6-(Benzyloxy)-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
6-(Benzyloxy)-4-methylpyridine: Lacks the sulfonyl chloride group, limiting its use in sulfonamide and sulfonate ester synthesis.
Uniqueness
6-(Benzyloxy)-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, which provide a combination of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
属性
分子式 |
C13H12ClNO3S |
|---|---|
分子量 |
297.76 g/mol |
IUPAC 名称 |
4-methyl-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-7-12(15-13(8-10)19(14,16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI 键 |
SVFXWFSMEOZBJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


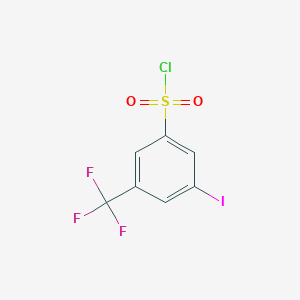
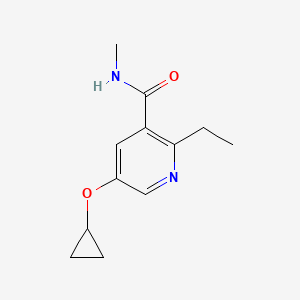
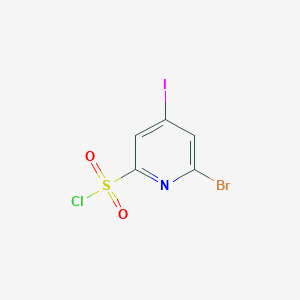
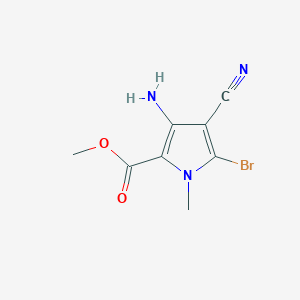
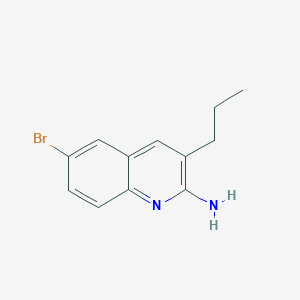
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

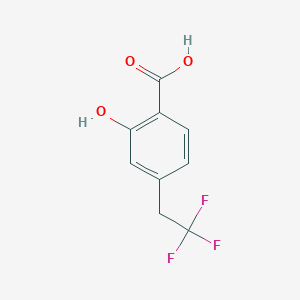
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
